5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid 5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 155367-45-6
VCID: VC21308122
InChI: InChI=1S/C16H21NO4/c1-10-6-5-7-11-9-17(15(20)21-16(2,3)4)13(14(18)19)8-12(10)11/h5-7,13H,8-9H2,1-4H3,(H,18,19)
SMILES: CC1=C2CC(N(CC2=CC=C1)C(=O)OC(C)(C)C)C(=O)O
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol

5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid

CAS No.: 155367-45-6

Cat. No.: VC21308122

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

* For research use only. Not for human or veterinary use.

5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid - 155367-45-6

Specification

CAS No. 155367-45-6
Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
IUPAC Name 5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C16H21NO4/c1-10-6-5-7-11-9-17(15(20)21-16(2,3)4)13(14(18)19)8-12(10)11/h5-7,13H,8-9H2,1-4H3,(H,18,19)
Standard InChI Key GDRKCTWPIYFOTA-UHFFFAOYSA-N
SMILES CC1=C2CC(N(CC2=CC=C1)C(=O)OC(C)(C)C)C(=O)O
Canonical SMILES CC1=C2CC(N(CC2=CC=C1)C(=O)OC(C)(C)C)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator